

Definitive Regiochemical Assignment: 5-Fluoro-1-phenyl-1H-pyrazole

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Compound of Interest

Compound Name: 5-fluoro-1-phenyl-1H-pyrazole

CAS No.: 1781334-23-3

Cat. No.: B1449039

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Executive Summary

In the synthesis of N-aryl fluoropyrazoles, particularly via the cyclocondensation of hydrazine derivatives with fluorinated building blocks (e.g., fluoro-enones or alkynes), regioisomerism is a persistent variable. The formation of **5-fluoro-1-phenyl-1H-pyrazole** (Target) often competes with 3-fluoro-1-phenyl-1H-pyrazole (Alternative).

Misassignment of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data. This guide compares the spectral "performance" of the target molecule against its isomer, providing a self-validating analytical workflow. The definitive confirmation relies on a combination of

¹³C NMR chemical shift analysis and

¹⁹F-

¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy).

The Regiochemistry Challenge

The cyclization of phenylhydrazine with a non-symmetrical fluorinated electrophile is governed by the nucleophilicity of the hydrazine nitrogens (

vs.

).

- Path A (Target): Attack of the more nucleophilic (terminal NH₂) on the carbon adjacent to the fluorine/leaving group typically yields the 5-fluoro isomer.

- Path B (Alternative): Attack at the distal carbon yields the 3-fluoro isomer.

Because steric and electronic factors can shift this balance, relying solely on synthetic mechanism prediction is insufficient. Analytical verification is mandatory.

Comparison of Isomers: Structural Properties

| Feature | 5-Fluoro-1-phenyl-1H-pyrazole (Target) | 3-Fluoro-1-phenyl-1H-pyrazole (Alternative) |
|------------------------|--|---|
| F-Substituent Position | Adjacent to N1-Phenyl ring (C5) | Adjacent to N2 (C3) |
| Spatial Proximity | Fluorine is from Ph-ortho protons | Fluorine is remote () from Ph ring |
| Electronic Environment | C5 is shielded by N-substitution | C3 is deshielded by C=N bond character |

Method 1: C NMR Analysis (Chemical Shift Logic)

The most robust 1D-NMR method for distinction lies in the

C chemical shifts of the carbon bearing the fluorine (

).

Mechanism of Distinction

In the parent 1-phenylpyrazole system, C3 typically resonates downfield (~140 ppm) relative to C5 (~126 ppm) due to the deshielding effect of the adjacent imine-like nitrogen (N2).

- Substitution Effect: Direct attachment of a fluorine atom causes a large downfield shift (ppm) and a characteristic large coupling constant (Hz).
- Diagnostic Rule:
 - If the doublet appears at ~150–155 ppm, it corresponds to C5-F (Target).
 - If the doublet appears at ~165–170 ppm, it corresponds to C3-F (Alternative).

Comparative Data Table

| Nucleus | Parameter | 5-Fluoro Isomer (Target) | 3-Fluoro Isomer (Alternative) |
|---------|-----------|----------------------------|-------------------------------|
| C NMR | (ppm) | 150.0 – 155.0 (d) | 165.0 – 170.0 (d) |
| | (Hz) | ~250 Hz | ~250 Hz |
| | (ppm) | ~140.0 (C3, d, Hz) | ~126.0 (C5, d, Hz) |
| F NMR | (ppm) | Typically -120 to -130 ppm | Typically -110 to -120 ppm |
| H NMR | H4 Signal | Doublet (Hz) | Doublet (Hz) |

“

Note: Exact chemical shifts vary by solvent (CDCl

vs DMSO-

), but the relative order (

) remains constant.

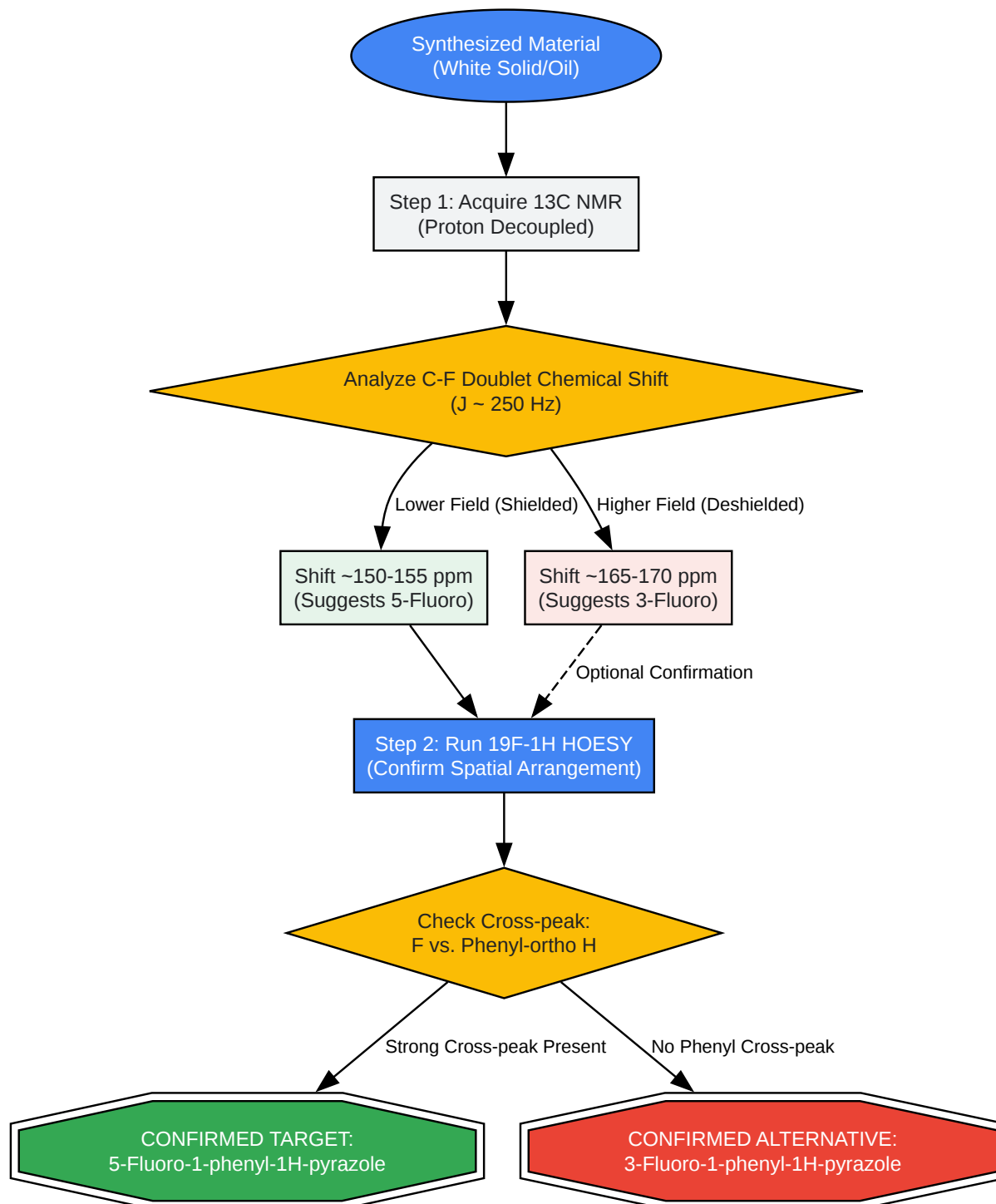
Method 2: F- H HOESY (The "Smoking Gun")

While chemical shifts are strong indicators, HOESY provides unambiguous spatial proof. This experiment detects through-space magnetic interactions (NOE) between the fluorine nucleus and nearby protons.^[1]

- Target (5-F): The fluorine at position 5 is sterically crowded against the ortho-protons of the N-phenyl ring.
 - Result: A strong cross-peak is observed between the F signal and the Phenyl-ortho H signal (approx 7.5-7.8 ppm).
- Alternative (3-F): The fluorine at position 3 is pointed away from the phenyl ring.
 - Result: No cross-peak between F and Phenyl protons. You may see a weak NOE to H4, but the absence of the Phenyl interaction is definitive.

Experimental Workflow Diagram

The following diagram illustrates the logical decision tree for assigning the structure.



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Figure 1: Decision tree for the regiochemical assignment of fluoropyrazoles.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution carbon and HOESY data. Reagents: 15-20 mg of analyte, 0.6 mL CDCl₃

(or DMSO-

if solubility is poor).

- Preparation: Dissolve the sample fully. Filter if any turbidity exists to prevent magnetic inhomogeneity.

- 1D

C Parameters:

- Frequency: 100 MHz or higher (400 MHz instrument).
- Scans: Minimum 512 (due to C-F splitting reducing signal height).
- Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbons).

- 2D HOESY Parameters:

- Pulse Sequence: hoesyph (or equivalent heteronuclear NOE sequence).[\[2\]](#)[\[3\]](#)
- Mixing Time: 400–600 ms (optimized for medium-range NOE).
- F1 Nucleus: `ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">`

F; F2 Nucleus:

H.[\[4\]](#)

- Scans: 16–32 per increment.

Protocol B: X-Ray Crystallography (Ultimate Verification)

If the compound is a solid and yields suitable crystals, this is the absolute standard.

- Crystallization: Slow evaporation from Ethanol/Heptane or CHCl₃/Hexane.
- Criterion: Solve structure to .
- Check: Verify the C-N bond lengths. In 5-fluoro isomers, the C5-N1 bond length is distinct due to the electron-withdrawing fluorine, but the visual position of F relative to the phenyl ring in the ORTEP diagram is undeniable.

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